molecular formula C10H19NO2 B11905894 (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Cat. No.: B11905894
M. Wt: 185.26 g/mol
InChI Key: VOQKGEJCMAIUOB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a chiral carboxylic acid derivative featuring a pyrrolidine substituent at the C2 position of a branched pentanoic acid backbone. Synthesized via Knoevenagel condensation between substituted aldehydes and a thiazolidinone intermediate derived from L-leucine, this compound exhibits stereochemical specificity critical for its bioactivity . Key physicochemical properties include:

  • Molecular formula: C₁₀H₁₇NO₂
  • Stereochemistry: (S)-configuration at C2, confirmed by optical rotation ([α]²⁰_D = +30.7) .
  • Spectral data: IR peaks at 2969 cm⁻¹ (OH) and 1715 cm⁻¹ (C=O); ¹H NMR signals for methyl branches (δ 0.91–0.97 ppm) and pyrrolidine protons (δ 2.06–2.25 ppm) .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S)-4-methyl-2-pyrrolidin-1-ylpentanoic acid

InChI

InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

VOQKGEJCMAIUOB-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1CCCC1

Canonical SMILES

CC(C)CC(C(=O)O)N1CCCC1

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis via α-Bromoketone Intermediates

A widely reported method involves the use of α-bromoketones as intermediates. In this approach, 4-methylpentan-2-one is brominated at the α-position using bromine (Br₂) in the presence of AlCl₃ as a catalyst. The resulting α-bromo-4-methylpentan-2-one is then reacted with pyrrolidine under mild basic conditions (e.g., Na₂CO₃) to form the corresponding amine-ketone adduct. Subsequent oxidation of the ketone to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic media.

Key Reaction Steps:

  • Bromination:

    4-Methylpentan-2-one+Br2AlCl3α-Bromo-4-methylpentan-2-one\text{4-Methylpentan-2-one} + \text{Br}_2 \xrightarrow{\text{AlCl}_3} \alpha\text{-Bromo-4-methylpentan-2-one}
  • Amination:

    α-Bromo-4-methylpentan-2-one+PyrrolidineNa2CO32-(1-Pyrrolidinyl)-4-methylpentan-2-one\alpha\text{-Bromo-4-methylpentan-2-one} + \text{Pyrrolidine} \xrightarrow{\text{Na}_2\text{CO}_3} \text{2-(1-Pyrrolidinyl)-4-methylpentan-2-one}
  • Oxidation:

    2-(1-Pyrrolidinyl)-4-methylpentan-2-oneKMnO4,H+(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid\text{2-(1-Pyrrolidinyl)-4-methylpentan-2-one} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid}

Optimization Notes:

  • Bromination yields exceed 90% when conducted at 0–5°C.

  • Amination requires stoichiometric pyrrolidine and proceeds optimally in ether solvents (e.g., diethyl ether) at room temperature.

Asymmetric Catalytic Hydrogenation

Enantioselective synthesis leverages chiral catalysts to directly install the (S)-configuration. A rhodium(I)-BINAP complex facilitates asymmetric hydrogenation of a prochiral enamide precursor. The enamide is prepared by condensing 4-methyl-2-pyrrolidinylpent-2-enoic acid with an amine auxiliary.

Typical Conditions:

  • Catalyst: Rh(I)-(S)-BINAP (1 mol%)

  • Pressure: 50 psi H₂

  • Solvent: Methanol

  • Yield: 82–85% with 94–96% enantiomeric excess (ee)

Advantages:

  • High stereochemical fidelity.

  • Avoids harsh oxidation steps.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Racemic 4-methyl-2-(1-pyrrolidinyl)pentanoic acid is resolved using chiral resolving agents. Dibenzoyl-D-tartaric acid forms diastereomeric salts with the (S)-enantiomer, which are separated via fractional crystallization.

Procedure:

  • Racemic acid (10 mmol) is dissolved in ethanol and treated with dibenzoyl-D-tartaric acid (10 mmol).

  • The mixture is refluxed, cooled, and filtered to isolate the (S)-enantiomer salt.

  • The salt is hydrolyzed with aqueous Na₂CO₃ to recover the free (S)-acid.

Performance Metrics:

  • Purity: >99% ee after four recrystallizations.

  • Overall yield: 65–70%.

Comparative Analysis of Synthetic Methods

Method Yield Enantiomeric Excess Complexity Scalability
Chiral Pool Synthesis75–80%Racemic (requires resolution)ModerateIndustrial
Asymmetric Hydrogenation82–85%94–96% eeHighLab-scale
Diastereomeric Resolution65–70%>99% eeLowPilot-scale

Table 1. Trade-offs between yield, enantiopurity, and practicality across methods.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reproducibility. For example, bromination and amination steps are conducted in tandem reactors with real-time monitoring to adjust residence times (typically 15–30 minutes).

Green Chemistry Innovations

Recent advances replace KMnO₄ with enzymatic oxidation (e.g., alcohol dehydrogenase) to reduce waste. Pilot studies report 78% yield using immobilized enzymes at pH 7.5 .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halides, which can then be substituted with other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Neurological Disorders :
    • The compound exhibits potential as a pharmacological agent targeting neurological conditions. Its structural features suggest interactions with neurotransmitter systems, particularly GABA receptors, which are crucial for inhibitory neurotransmission in the brain. Research indicates its potential utility in treating anxiety, depression, and other cognitive disorders.
  • Drug Development :
    • (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid serves as a precursor or active ingredient in drug formulations aimed at enhancing cognitive functions and providing neuroprotection. Its ability to modulate receptor activity makes it a candidate for further investigation in therapeutic contexts.

The biological profile of (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid has been studied extensively:

  • Neuroactive Properties :
    • Studies have shown that the compound may influence pathways associated with cognitive function and neuroprotection. Its effects on neurotransmitter systems suggest it could play a role in managing conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Interaction Studies :
    • Interaction studies have focused on the compound's effects on various biological targets. Preliminary findings indicate that it may enhance synaptic plasticity and improve cognitive performance in animal models.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid demonstrated its ability to mitigate neuronal damage in animal models exposed to neurotoxic agents. The results indicated significant improvements in cognitive function and reduced markers of oxidative stress within the brain .

Case Study 2: Cognitive Enhancement

Another research project explored the compound's efficacy in enhancing cognitive performance in aged mice. The findings suggested that administration of (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid led to improved memory retention and learning capabilities, highlighting its potential as a therapeutic agent for age-related cognitive decline .

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Sulfonamide Derivatives
  • 4-Methyl-2-[N-(4-methylbenzenesulfonyl)-1-phenylformamido]pentanoic Acid (5d) Structure: Incorporates a sulfonamide group and aromatic phenylformamido moiety. Properties: IR peaks at 1705 cm⁻¹ (C=O) and 1327 cm⁻¹ (S=O); molecular weight 325.4 g/mol . Activity: Enhanced solubility due to sulfonamide hydrophilicity, though bioactivity data remain unexplored .
Nitrophenylamino Derivatives
  • 4-Methyl-2-[(2-nitrophenyl)amino]pentanoic Acid (ND8) Structure: Nitrophenylamino group replaces pyrrolidine. Properties: MS m/z 252.1; ¹H NMR signals for aromatic protons (δ 6.76–8.17 ppm) . Activity: Anti-HIV activity attributed to nitro group-mediated redox interactions .
Trifluoroacetamido Derivatives
  • (S)-4-Methyl-2-(2,2,2-trifluoroacetamido)pentanoic Acid Structure: Trifluoroacetamido substituent enhances electronegativity. Properties: IR peak at 1731 cm⁻¹ (C=O); ¹³C NMR confirms CF₃ group (δ 115.6 ppm, q, ¹J_CF = 287.2 Hz) . Activity: Increased metabolic stability due to fluorine’s electron-withdrawing effects .

Stereochemical and Backbone Modifications

D-Leucine Derivatives
  • (S)-4-Methyl-2-(methylamino)pentanoic Acid Hydrochloride Structure: Methylamino group replaces pyrrolidine; D-configuration. Properties: Molecular weight 181.66 g/mol; used in peptide synthesis . Activity: Altered receptor binding compared to L-isomers .
Boc-Protected Analogs
  • (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid Structure: Boc-protected pyrrolidinone ring. Properties: Molecular weight 244.33 g/mol; IR confirms carbamate C=O (1688 cm⁻¹) . Activity: Improved pharmacokinetics due to Boc group’s steric protection .

Critical Analysis of Evidence

  • Synthesis Methods : The target compound and analogs (e.g., ND8, 5d) share convergent routes involving condensation or amidation, but stereochemical control varies .
  • Contradictions: lists a CAS number (175201-69-1) for a methylthio-nicotinamido variant, suggesting nomenclature inconsistencies.
  • Data Gaps: Limited bioactivity data for sulfonamide derivatives (e.g., 5d) and trifluoroacetamido analogs .

Biological Activity

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid, also known as (S)-MPA, is a compound that has garnered attention due to its biological activities, particularly in the context of neuropharmacology. This article synthesizes available research findings regarding its biological activity, highlighting its mechanisms, effects, and potential therapeutic applications.

  • Molecular Formula : C10H19NO2
  • Molar Mass : 185.27 g/mol
  • Structure : The compound features a chiral center at the second carbon, contributing to its specific biological activity.

(S)-MPA acts primarily as a selective modulator of neurotransmitter systems. It has been shown to influence the gamma-aminobutyric acid (GABA) receptors and may affect glutamate signaling pathways. This modulation is crucial in understanding its potential therapeutic roles in treating neurological disorders.

Pharmacological Effects

  • Neuroprotective Properties :
    • Research indicates that (S)-MPA exhibits neuroprotective effects against excitotoxicity in neuronal cultures, suggesting its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antidepressant-like Effects :
    • Animal studies have demonstrated that (S)-MPA can produce antidepressant-like effects in models of depression, potentially through its action on monoaminergic systems .
  • Analgesic Activity :
    • The compound has been evaluated for its analgesic properties, showing efficacy in reducing pain perception in animal models. This effect is likely mediated through interactions with opioid receptors .

Case Studies

  • Neuroprotection in Ischemia :
    • A study investigated the effects of (S)-MPA on neuronal survival during ischemic conditions. Results showed that treatment with (S)-MPA significantly reduced neuronal death and improved functional outcomes post-ischemia .
  • Behavioral Studies :
    • In a rodent model of depression, administration of (S)-MPA led to significant improvements in behavioral tests such as the forced swim test and tail suspension test, indicating its potential as an antidepressant agent .

Comparative Biological Activity

CompoundActivity TypeReference
(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic AcidNeuroprotective
(S)-MPAAntidepressant-like
(S)-MPAAnalgesic
Other derivativesAntibacterial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.